Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a chemical compound classified under specialty materials, particularly within the category of thiazole derivatives. Its molecular formula is , and it has a molar mass of approximately 359.29 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural characteristics that may influence biological activity.
This compound can be sourced from chemical suppliers specializing in fine and specialty chemicals. It is cataloged under several identifiers, including the CAS number 1351596-78-5 and the MDL number MFCD22587732. The classification of this compound as a thiazole derivative indicates its relevance in pharmacological research, where thiazoles are often explored for their biological activities.
The synthesis of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multi-step organic reactions. One common method includes the reaction of appropriate thiazole precursors with butyl amines and subsequent acetylation to form the ester linkage.
The molecular structure of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide features a thiazole ring fused with an imine group and an acetate moiety. The presence of the butyl group enhances lipophilicity, which may affect its biological interactions.
Br.CCCCC1=CC2=C(C=C1)N(CC(=O)OC)C(=N)S2
.Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can participate in various chemical reactions typical for thiazole derivatives:
The reactivity of this compound can be influenced by the substituents on the thiazole ring and the butyl group, which may enhance or inhibit certain reaction pathways.
The mechanism of action for methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors due to its structural features that resemble known bioactive compounds.
Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has potential applications in:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0